

Methyl 2-chloro-3-methylisonicotinate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 2-chloro-3-methylisonicotinate
Cat. No.:	B1465135

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of **Methyl 2-chloro-3-methylisonicotinate**

For Researchers, Scientists, and Drug Development Professionals

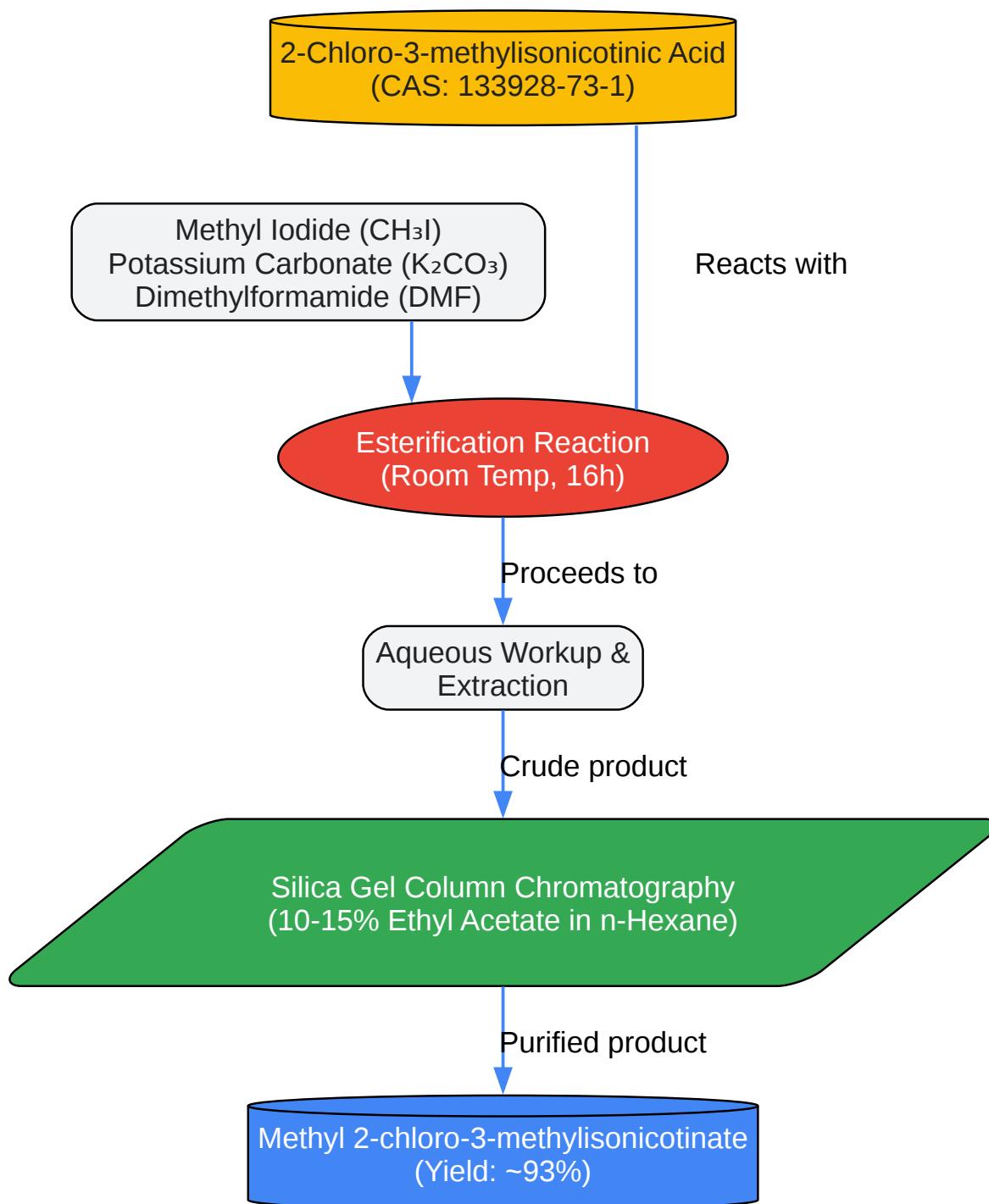
Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

Methyl 2-chloro-3-methylisonicotinate (CAS No. 787596-41-2) is a substituted pyridine derivative that has emerged as a crucial intermediate in modern organic synthesis and medicinal chemistry.^{[1][2]} Its strategic arrangement of functional groups—a reactive chlorine atom, a functionalizable methyl group, and an ester handle—on a pyridine core makes it a highly valuable scaffold for constructing complex molecular architectures.

The pyridine ring itself is a privileged structure in drug discovery, present in numerous FDA-approved pharmaceuticals. The specific substitution pattern of this compound offers multiple, orthogonal reaction sites. The chlorine at the 2-position is activated for nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen, a well-established principle in pyridine chemistry.^{[3][4]} This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Core Chemical and Physical Properties


A comprehensive understanding of a compound's physical properties is foundational to its application in synthesis. These properties dictate choices regarding solvents, reaction temperatures, and purification methods. The key physicochemical data for **Methyl 2-chloro-3-methylisonicotinate** are summarized below.

Property	Value	Source(s)
CAS Number	787596-41-2	[1] [2] [5] [6] [7]
Molecular Formula	C ₈ H ₈ ClNO ₂	[1] [2] [6]
Molecular Weight	185.61 g/mol	[1] [2] [8]
Appearance	Colorless liquid	[1]
Boiling Point	266.39 °C at 760 mmHg	[6]
Density	1.248 g/cm ³	[6]
Flash Point	114.91 °C	[6]
Refractive Index	1.528	[6]
Solubility	Soluble in common organic solvents like dichloromethane, THF, and ethyl acetate.	[1]
Storage	Inert atmosphere, 2-8°C	[5]

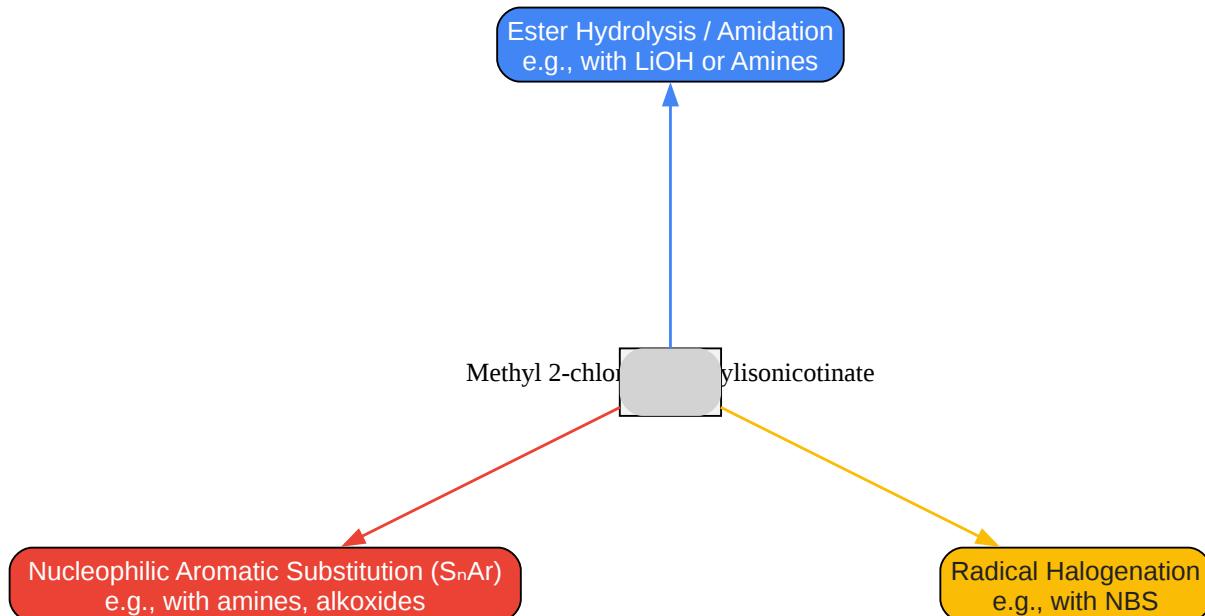
Synthesis and Purification

The primary and most efficient route to **Methyl 2-chloro-3-methylisonicotinate** is through the esterification of its corresponding carboxylic acid.[\[1\]](#) This method is reliable and provides high yields, making it suitable for both lab-scale and potential scale-up operations.

Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Methyl 2-chloro-3-methylisonicotinate**.


Detailed Experimental Protocol: Esterification

This protocol is a self-validating system, where successful execution relies on the careful control of stoichiometry and reaction conditions.

- Reactant Charging: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-methylisonicotinic acid (1.0 eq).^[9]
- Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material. The choice of DMF is critical; its polar aprotic nature facilitates the S_n2 reaction by solvating the potassium cation without interfering with the nucleophilic carboxylate.
- Base Addition: Add potassium carbonate (K₂CO₃, ~1.5 eq). K₂CO₃ is a mild inorganic base, sufficient to deprotonate the carboxylic acid to form the nucleophilic carboxylate anion required for the subsequent step.
- Esterification: Add methyl iodide (CH₃I, ~1.2 eq) dropwise to the stirring solution at room temperature.
- Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 16 hours.^[1] Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (R_f value of 0.4 in 10% ethyl acetate/n-hexane).^[1]
- Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: The crude product is purified via flash column chromatography on silica gel (100-200 mesh) using a gradient of 10-15% ethyl acetate in n-hexane as the eluent to afford the pure product as a colorless liquid.^[1] A reported yield for this procedure is as high as 93.38%.^[1]

Chemical Reactivity: A Multi-Functional Scaffold

The synthetic utility of **Methyl 2-chloro-3-methylisonicotinate** stems from the distinct reactivity of its three primary functional groups. This allows for selective and sequential modifications.

[Click to download full resolution via product page](#)

Caption: Reactivity hotspots of **Methyl 2-chloro-3-methylisonicotinate**.

- C2-Chloro Group (S_nAr Reactions): The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (S_nAr). The electron-withdrawing nitrogen atom in the pyridine ring stabilizes the negative charge of the Meisenheimer intermediate, thereby facilitating the displacement of the chloride ion.[3][10] This is the most exploited reaction pathway, allowing for the introduction of a wide variety of nucleophiles such as amines, thiols, and alkoxides to build molecular diversity.[1][11]
- C3-Methyl Group (Functionalization): The methyl group at the 3-position can be functionalized, most commonly via radical bromination.[1]
 - Protocol: Radical Bromination: Treatment with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride under reflux conditions efficiently converts the methyl group to a bromomethyl group (methyl 3-

(bromomethyl)-2-chloroisonicotinate).[1] This reaction proceeds with high yields (e.g., 93.6%) and transforms the relatively inert methyl group into a versatile electrophilic handle for subsequent nucleophilic substitution reactions.[1]

- C4-Ester Group (Derivatization): The methyl ester at the 4-position serves as a classic handle for further transformations. It can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using LiOH or NaOH) or converted directly into amides by reacting with amines, often at elevated temperatures or with coupling agents. This versatility is crucial for peptide-like linkages or for modifying solubility and pharmacokinetic properties.

Spectroscopic Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound.

- ^1H NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the molecule's structure. In CDCl_3 , the spectrum shows characteristic signals: a doublet of doublets for the pyridine H-6 proton around δ 8.31-8.33, a doublet for the H-5 proton at δ 7.53, a singlet for the ester methyl protons at δ 3.96, and a singlet for the C3-methyl group protons at δ 2.59.[1] The distinct chemical shifts and coupling patterns are consistent with the assigned structure.
- Mass Spectrometry: Mass spectrometric analysis confirms the molecular weight. The compound typically shows a molecular ion peak $[\text{M}+\text{H}]^+$ at m/z 186.14, which corresponds to the calculated molecular weight.[1] This provides definitive confirmation of the compound's molecular formula.

Applications in Drug Discovery and Organic Synthesis

Methyl 2-chloro-3-methylisonicotinate is not an end-product but a valuable starting material. Its utility lies in its role as a versatile building block for synthesizing more complex, biologically active molecules. The presence of the chloro substituent is particularly significant, as chlorine is a common atom in FDA-approved drugs and can profoundly improve potency and pharmacokinetic profiles, an effect sometimes termed the "magic chloro effect".[12]

- Scaffold for Heterocyclic Libraries: By leveraging the sequential and selective reactivity at its three functional sites, chemists can rapidly generate libraries of diverse pyridine-based compounds for high-throughput screening in drug discovery programs.
- Intermediate for Agrochemicals and Pharmaceuticals: The 2-chloropyridine motif is a key component in various fungicides and insecticides.[\[11\]](#) This building block provides a direct entry into such structures. For example, the brominated derivative, methyl 3-(bromomethyl)-2-chloroisonicotinate, can be reacted with various amines to produce compounds with potential biological activity.[\[1\]](#)

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

- Hazard Identification: While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, related structures like 2-chloroisonicotinic acid are classified as causing skin and serious eye irritation.[\[13\]](#) It is prudent to handle **Methyl 2-chloro-3-methylisonicotinate** with similar care.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[\[14\]](#)
- Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[\[13\]](#)
- Storage: Store the compound in a tightly sealed container in a cool, dry place, under an inert atmosphere as recommended.[\[5\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-chloro-3-methylisonicotinate (787596-41-2) for sale [vulcanchem.com]

- 2. chemscene.com [chemscene.com]
- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 4. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 5. 787596-41-2|Methyl 2-chloro-3-methylisonicotinate|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Methyl 2-Chloro-6-methylisonicotinate | C8H8CINO2 | CID 2759833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 133928-73-1 Cas No. | 2-Chloro-3-methylisonicotinic acid | Apollo [store.apolloscientific.co.uk]
- 10. chempanda.com [chempanda.com]
- 11. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 12. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Methyl 2-chloro-3-methylisonicotinate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1465135#methyl-2-chloro-3-methylisonicotinate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com